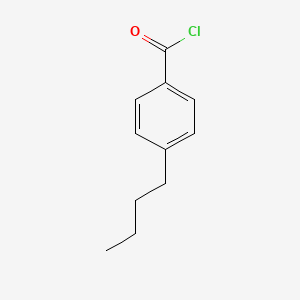

4-Butylbenzoyl chloride

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-butylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h5-8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUOWCSJYDCPVDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1067413 | |

| Record name | Benzoyl chloride, 4-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28788-62-7 | |

| Record name | 4-Butylbenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28788-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoyl chloride, 4-butyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028788627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoyl chloride, 4-butyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoyl chloride, 4-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-butylbenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.735 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Methodologies for 4 Butylbenzoyl Chloride and Its Analogues

Synthetic Routes to 4-Butylbenzoyl Chloride

The formation of this compound is centered on key reactions that functionalize a butyl-substituted benzene (B151609) ring. These methodologies are crucial for creating the acyl chloride group necessary for further chemical transformations.

Chlorination Processes for Benzyl (B1604629) Chloride Derivatives

A notable method for synthesizing 4-n-butylbenzoyl chloride involves a two-step process starting from 4-n-butyltoluene. The first step is the chlorination of 4-n-butyltoluene to produce 4-n-butyl trichlorotoluene. In this reaction, dibenzoyl peroxide can be utilized as a catalyst with triethanolamine (B1662121) as an auxiliary catalyst. Chlorine gas is reacted with the 4-n-butyltoluene to achieve chlorination.

The second step involves the acylation of the crude 4-n-butyl trichlorotoluene with 4-n-butyl benzoic acid, using ferric trichloride (B1173362) as a catalyst, to yield the final product, 4-n-butylbenzoyl chloride. lookchem.com This approach avoids the use of fuming reagents like oxalyl chloride and is reported to have a total yield of over 94% with a purity of over 96%, making it suitable for industrial-scale production. lookchem.com

Another general method for the chlorination of a benzyl chloride derivative is the reaction of 4-chlorobenzyl chloride, which can be prepared by the chlorination of 4-chlorotoluene. mdpi.com While this specific example leads to a different final product, the underlying chemical principle of chlorinating a substituted toluene (B28343) to form a benzyl chloride derivative is a common strategy in organic synthesis. mdpi.comorganic-chemistry.org

Table 1: Synthesis of 4-n-Butylbenzoyl Chloride via Chlorination

| Step | Reactants | Catalyst/Reagents | Product | Yield/Purity | Reference |

| 1 | 4-n-butyltoluene, Chlorine | Dibenzoyl peroxide, Triethanolamine | 4-n-butyl trichlorotoluene (crude) | - | lookchem.com |

| 2 | 4-n-butyl trichlorotoluene, 4-n-butyl benzoic acid | Ferric trichloride | 4-n-butylbenzoyl chloride | >94% (total yield), >96% (purity) | lookchem.com |

Chloromethylation of Substituted Benzenes

Chloromethylation is a fundamental process in organic synthesis that introduces a chloromethyl group (-CH2Cl) onto an aromatic ring. This reaction is a type of electrophilic aromatic substitution and is a key step in the synthesis of various benzyl chloride derivatives, which can be precursors to benzoyl chlorides. The reaction typically involves an aromatic compound, a source of formaldehyde (B43269), and hydrogen chloride, often in the presence of a Lewis acid catalyst.

The formalin method utilizes an aqueous solution of formaldehyde (formalin) and hydrogen chloride to achieve chloromethylation. For instance, 4-tert-butylbenzyl chloride can be synthesized by reacting tert-butylbenzene (B1681246) with formaldehyde and hydrochloric acid in the presence of formic acid. The reaction mixture is heated, and after cooling, the product is separated and purified.

Table 2: Example of Formalin Method for a Butylbenzyl Chloride Analogue

| Starting Material | Reagents | Conditions | Product | Reference |

| tert-Butylbenzene | Formaldehyde, Hydrochloric acid, Formic acid | Heating at 60-75°C for 10-20h | 4-tert-butylbenzyl chloride | CN102050697A |

The chloromethyl ether method employs chloromethyl methyl ether (CMME) or bis(chloromethyl) ether as the chloromethylating agent. These reagents are highly reactive and can effectively introduce a chloromethyl group onto an aromatic substrate. The reaction is often catalyzed by a Lewis acid like aluminum chloride or tin tetrachloride. Due to the carcinogenic nature of chloromethyl ethers, their use is often limited and requires strict safety precautions.

The use of paraformaldehyde, a solid polymer of formaldehyde, is a common alternative to formalin. In this method, paraformaldehyde is heated with the aromatic substrate and hydrogen chloride in the presence of a catalyst. This in-situ generation of formaldehyde is often preferred for its convenience and to control the reaction conditions more effectively.

Derivatization Reactions of this compound

This compound is a versatile intermediate in organic synthesis due to the reactivity of the acyl chloride group. ontosight.ai It readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles to form a range of derivatives. These reactions are fundamental to the construction of more complex molecules used in various fields, including the synthesis of pharmaceuticals, agrochemicals, and polymers. ontosight.ai

A primary application of this compound is in acylation reactions. For example, it is used in the synthesis of 2,5-bis[(4-butylbenzoyl)oxy]styrene, a monomer used in the production of certain polymers and liquid crystals. lookchem.comchemicalbook.com This reaction is an example of esterification, where the benzoyl chloride reacts with a hydroxyl group.

Similarly, 4-tert-butylbenzoyl chloride, a close analogue, is utilized in the preparation of complex organic structures such as 9,9′-spirobifluorene-bridged bipolar systems and 2-(4-tert-butylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole. fishersci.casigmaaldrich.com These syntheses involve the formation of new ester or amide bonds through the reaction of the acyl chloride with appropriate nucleophiles. The general reactivity of benzoyl chlorides suggests that this compound can readily participate in reactions such as:

Esterification: Reaction with alcohols to form esters.

Amidation: Reaction with primary or secondary amines to form amides.

Friedel-Crafts Acylation: Reaction with an aromatic compound in the presence of a Lewis acid catalyst to form a ketone. chemicalbook.com

These derivatization reactions highlight the importance of this compound as a building block in organic chemistry.

Table 3: Examples of Derivatization Reactions of Butylbenzoyl Chloride Analogues

| Reactant | Nucleophile/Substrate | Reaction Type | Product Application | Reference |

| This compound | Hydroxyl group of a styrene (B11656) derivative | Esterification | Monomer for polymers and liquid crystals | lookchem.comchemicalbook.com |

| 4-tert-Butylbenzoyl chloride | Amine and other functional groups in complex organic synthesis | Acylation | Bipolar systems for electronic materials | fishersci.casigmaaldrich.com |

| 4-tert-Butylbenzoyl chloride | 4-methoxyphenylhydrazine (in a multi-step synthesis) | Amidation/Cyclization | Oxadiazole derivatives | fishersci.ca |

Acylation Reactions

Acylation reactions are fundamental processes in organic chemistry for the introduction of an acyl group into a molecule. This compound, as an acyl chloride, is a reactive derivative of 4-butylbenzoic acid, making it a key reagent in various acylation reactions. These reactions are pivotal for the synthesis of a wide array of chemical compounds.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that allows for the synthesis of aryl ketones. organic-chemistry.orgchemguide.co.uk In this reaction, an acyl chloride, such as this compound, reacts with an aromatic compound in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). organic-chemistry.orgblogspot.com The catalyst enhances the electrophilicity of the acyl chloride, facilitating the attack by the aromatic ring. chemguide.co.uk

The reaction deactivates the aromatic ring to further substitution, thus preventing polyacylation and leading to monoacylated products. organic-chemistry.org This method is a valuable alternative to Friedel-Crafts alkylation, which can suffer from polyalkylation and carbocation rearrangements. miracosta.edu An investigation into the AlCl₃ promoted Friedel-Crafts acylation of 4-tert-butylbenzoyl chloride with mesitylene (B46885) has been reported. sigmaaldrich.comscientificlabs.co.uk

The general mechanism involves the formation of an acylium ion, which then acts as the electrophile in the substitution reaction. chemguide.co.uk The resulting ketone can be further modified, for instance, by reduction to the corresponding alkane. organic-chemistry.org

Table 1: Examples of Friedel-Crafts Acylation

| Acylating Agent | Aromatic Substrate | Catalyst | Product |

| 4-tert-Butylbenzoyl chloride | Mesitylene | AlCl₃ | 2,4,6-Trimethyl-4'-tert-butylbenzophenone. sigmaaldrich.comscientificlabs.co.uk |

| Ethanoyl chloride | Benzene | AlCl₃ | Phenylethanone. chemguide.co.uk |

| 4-Phenyl butanoyl chloride | (intramolecular) | AlCl₃ | α-tetralone. blogspot.com |

Acylations of Nucleosides and Carbohydrates

The acylation of nucleosides and carbohydrates is a crucial modification in medicinal chemistry and glycobiology. nih.govnih.gov Acylated nucleosides can act as prodrugs with improved bioavailability, while the selective protection of hydroxyl groups in carbohydrates is essential for the synthesis of complex glycoconjugates. acs.orgnih.gov

The presence of multiple hydroxyl and amino groups in nucleosides presents a challenge for selective acylation. nih.gov Various strategies have been developed to achieve regioselectivity, often involving protecting group manipulations. nih.gov However, direct, protecting-group-free methods are more efficient. researchgate.net

Recent advances have demonstrated catalyst-controlled chemoselective O- or N-acylation of nucleosides. nih.gov For instance, N-heterocyclic carbene (NHC) catalysis has been employed for the regioselective acylation of specific hydroxyl units in unprotected nucleosides, providing a concise route to antiviral prodrugs like molnupiravir. acs.org Another approach involves using 1-benzoylimidazole as the acylating agent with DBU as a catalyst for the selective benzoylation of primary hydroxyl groups in diols and carbohydrates. nih.gov

In carbohydrate chemistry, regioselective benzoylation can be influenced by the reaction conditions and reagents. For example, benzoylation of α-D-glucose with benzoyl chloride in pyridine (B92270) at low temperatures yields the 1,2,3,6-tetrabenzoate, leaving the 4-OH group free. nih.gov Tin-mediated acylations have also been effective for differentiating between diol pairs. nih.gov

Table 2: Selective Acylation of Nucleosides and Carbohydrates

| Substrate | Acylating Agent | Catalyst/Conditions | Outcome | Reference |

| Unprotected Nucleosides | - | N-heterocyclic carbene | Regioselective OH acylation | acs.org |

| Diols and Carbohydrates | 1-Benzoylimidazole | DBU | Selective benzoylation of primary OH | nih.gov |

| α-D-Glucose | Benzoyl chloride | Pyridine, -35 °C | 1,2,3,6-Tetrabenzoate (4-OH free) | nih.gov |

| Cytidine | Benzoyl Anhydride | DMAP/Pyr·HCl | Catalyst-controlled O- vs. N-acylation | nih.gov |

Ionic liquids (ILs) have emerged as promising solvents for carbohydrate chemistry due to their ability to dissolve polar molecules like sugars. nih.govnih.gov They can facilitate homogeneous reactions, including benzoylation. The high coordination ability of anions in some ILs, such as those based on imidazolium, allows for the dissolution of carbohydrates through hydrogen bonding with their hydroxyl groups. nih.gov This enhanced solubility can lead to more efficient and selective reactions. While specific examples of homogeneous benzoylation of carbohydrates in ionic liquids using this compound are not prevalent in the provided context, the principles of using ILs as solvents for carbohydrate modification are well-established. nih.govnih.gov

The synthesis of O-acyl derivatives of nucleosides and carbohydrates is a common strategy to create intermediates for further chemical transformations or to develop prodrugs. acs.orgmdpi.com Acetylation is a widely used method for hydroxyl protection, though it can lead to peracetylated products. ucl.ac.uk Selective deprotection methods are therefore crucial. nih.gov

A convenient method for the selective synthesis of 2',3'-di-O-acetyl-nucleotides and 2',3',5'-tri-O-acetyl-nucleosides in water has been developed using activated thioesters or N-acetyl imidazole. ucl.ac.ukthieme-connect.com This environmentally friendly approach offers high yields and easy purification. thieme-connect.com The synthesis of various sugar and nucleoside analogs often involves multiple steps of protection and deprotection, including acetylation and benzoylation, to achieve the desired O-acyl derivatives. nih.gov For example, the synthesis of a bridged nucleoside analog involved selective benzylation, deprotection of an isopropylidene ring, acetylation, nucleosidation, and subsequent deacetylation. nih.gov

Nucleophilic Substitution Reactions

Nucleophilic acyl substitution is a fundamental reaction of acyl chlorides like this compound. libretexts.org In this two-step addition-elimination mechanism, a nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the chloride ion, being a good leaving group, is eliminated, resulting in the substitution product. libretexts.org

This reaction pathway is distinct from Sₙ1 and Sₙ2 reactions. libretexts.org The reactivity of carboxylic acid derivatives in nucleophilic acyl substitution generally follows the order: acid chlorides > anhydrides > thioesters > esters > amides. libretexts.org This high reactivity allows acid chlorides to be readily converted into other less reactive derivatives. libretexts.org

For instance, 4-tert-butylbenzoyl chloride is used as a reactant in the preparation of complex organic molecules, which involves its reaction with nucleophiles. chemicalbook.com The reaction of aryl halides with nucleophiles can also proceed via a nucleophilic aromatic substitution (SₙAr) mechanism, particularly when electron-withdrawing groups are present on the aromatic ring. libretexts.org

Modified Schotten-Baumann Reactions

The Schotten-Baumann reaction is a well-established method for the acylation of alcohols and amines to form esters and amides, respectively. wikipedia.orgchemistnotes.comchemeurope.com This reaction is typically carried out by treating an alcohol or amine with an acyl chloride in the presence of a base. wikipedia.orgchemistnotes.comchemeurope.com The base serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the product. byjus.com In modified Schotten-Baumann conditions, a two-phase system consisting of an aqueous phase (containing the base) and an organic phase (to dissolve the starting materials and product) is often employed. wikipedia.orgchemeurope.com

This compound, as a typical acyl chloride, readily undergoes these reactions. For instance, it can react with various phenols and alcohols to yield the corresponding 4-butylbenzoate esters. Similarly, its reaction with primary or secondary amines produces N-substituted 4-butylbenzamides. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the nucleophilic alcohol or amine attacks the electrophilic carbonyl carbon of the this compound. chemistnotes.com The subsequent elimination of the chloride ion, facilitated by the base, leads to the final acylated product. byjus.com Pyridine can also be used as a base, often enhancing the acylating power of the acyl chloride. byjus.com

The general scheme for these reactions is as follows:

Esterification: C₄H₉C₆H₄COCl + R-OH + Base → C₄H₉C₆H₄COOR + Base·HCl

Amidation: C₄H₉C₆H₄COCl + R₂NH + Base → C₄H₉C₆H₄CONR₂ + Base·HCl

| Reactant | Product | Reaction Type |

| Phenol | Phenyl 4-butylbenzoate | Esterification |

| Ethanol (B145695) | Ethyl 4-butylbenzoate | Esterification |

| Aniline | N-Phenyl-4-butylbenzamide | Amidation |

| Diethylamine | N,N-Diethyl-4-butylbenzamide | Amidation |

Reaction with Thiourea (B124793) Derivatives

This compound can react with thiourea and its derivatives to form N-acylthioureas. This reaction is analogous to the formation of amides from amines. The nucleophilic nitrogen of the thiourea attacks the carbonyl carbon of the this compound, leading to the formation of a tetrahedral intermediate, which then eliminates hydrogen chloride to yield the N-(4-butylbenzoyl)thiourea.

The synthesis of analogous compounds, such as 4-chlorobenzoylthiourea, has been achieved by reacting 4-chlorobenzoyl chloride with thiourea in a solvent like tetrahydrofuran (B95107) (THF) with heating. uad.ac.id Optimization of reaction conditions, including temperature and time, is crucial for maximizing the yield. For the synthesis of 4-chlorobenzoylthiourea, a study showed that the highest yield (48.79%) was obtained at a reaction temperature of 110°C. uad.ac.id Similarly, 1-(4-hexylbenzoyl)-3-methylthiourea has been synthesized from 4-hexylbenzoyl chloride and N-methylthiourea using triethylamine (B128534) as a catalyst. researchgate.net

A common synthetic approach involves a two-step, one-pot procedure where the benzoyl chloride derivative is first reacted with a thiocyanate (B1210189) salt (e.g., potassium thiocyanate) to form an in situ acyl isothiocyanate. researchgate.netrdd.edu.iq This intermediate then readily reacts with a primary or secondary amine to yield the desired N-benzoylthiourea derivative. researchgate.netrdd.edu.iq

Below is a table summarizing the synthesis of analogous N-benzoylthiourea derivatives:

| Acyl Chloride | Thiourea Derivative | Solvent | Conditions | Product | Yield (%) | Reference |

| 4-Chlorobenzoyl chloride | Thiourea | THF | 110°C, 1.5 h | 4-Chlorobenzoylthiourea | 48.79 | uad.ac.id |

| 4-Chlorobenzoyl chloride | Thiourea | THF | 120°C, 1.5 h | 4-Chlorobenzoylthiourea | 45.14 | uad.ac.id |

| 4-Methoxybenzoyl chloride | KSCN, then various amines | Acetone | Reflux | Various N-(4-methoxybenzoyl)thioureas | Not specified | researchgate.netrdd.edu.iq |

Formation of Chloroformate Esters

The formation of a chloroformate ester directly from an acyl chloride like this compound is not a standard or common transformation. Chloroformate esters (ROC(O)Cl) are typically synthesized by the reaction of an alcohol with phosgene (B1210022) (COCl₂) or a phosgene equivalent like diphosgene or triphosgene. orgsyn.org

However, this compound can react with alcohols in the presence of a base to form carbonate esters, which are structurally related to chloroformates. wikipedia.org This reaction is a type of Schotten-Baumann reaction. wikipedia.org

A related reaction is the O-acylative cleavage of cyclic ethers, such as tetrahydrofuran, using an acyl chloride in the presence of a catalyst. This reaction can yield chloroesters. For example, the reaction of an acyl chloride with tetrahydrofuran can produce a 4-chlorobutyl ester. researchgate.net While specific studies on this compound in this context are not prevalent, the general mechanism suggests that it could be used to generate 4-chlorobutyl 4-butylbenzoate.

Polymerization Reactions

This compound is not typically used as a monomer for direct polymerization. However, it serves as an important intermediate in the synthesis of monomers that can undergo polymerization. For example, this compound is used as a chemical intermediate for the synthesis of 2,5-bis[(4-butylbenzoyl)oxy]styrene (BBOS), which is a monomer. lookchem.com This monomer can then be polymerized to produce materials with specific properties, potentially for applications in liquid crystals and other functional materials. lookchem.comontosight.ai

Mechanistic Investigations of Reactions Involving 4 Butylbenzoyl Chloride

The reactivity of 4-Butylbenzoyl chloride is significantly influenced by its substituent, the electron-donating butyl group. This section explores the mechanistic dichotomy observed during the benzoylation of cellulose (B213188) and the behavior of the compound under acidic conditions.

Reaction Mechanisms in Cellulose Benzoylation

The benzoylation of cellulose using substituted benzoyl chlorides, including this compound, does not follow a single, universal mechanism. Instead, the reaction pathway is dictated by the electronic nature of the substituent on the benzoyl chloride. For compounds with electron-donating groups, such as the 4-butyl substituent, a unimolecular ionization mechanism is favored. researchgate.netsci-hub.sersc.org

This mechanism is analogous to an SN1 reaction. The rate-determining step involves the ionization of the benzoyl chloride to form a resonance-stabilized acylium ion (a carbocationic intermediate). sci-hub.sencsu.edu The electron-donating nature of the 4-butyl group facilitates this ionization by stabilizing the positive charge on the acylium ion. rsc.org Once formed, this highly reactive electrophile is rapidly attacked by the hydroxyl groups of the cellulose polymer. This pathway is characterized by a negative slope in the Hammett plot for substituents with negative Hammett parameters (σ). researchgate.netsci-hub.se

Bimolecular Addition-Elimination Mechanism

In contrast, when benzoyl chlorides bear electron-withdrawing substituents (e.g., -NO₂, -Cl), the reaction proceeds through a bimolecular addition-elimination mechanism. researchgate.netsci-hub.sersc.org This pathway is akin to a typical nucleophilic acyl substitution.

The reaction is initiated by the nucleophilic attack of a cellulose hydroxyl group on the carbonyl carbon of the benzoyl chloride. This step is facilitated by electron-withdrawing groups, which increase the electrophilicity of the carbonyl carbon. sci-hub.se The attack results in the formation of a tetrahedral intermediate. researchgate.netsci-hub.se Subsequently, the intermediate collapses, eliminating the chloride ion to yield the cellulose benzoate (B1203000) product. This mechanism corresponds to the positive slope observed in the Hammett plot for substituents with positive Hammett parameters. sci-hub.sersc.org

Hammett Correlation Analysis

A Hammett correlation analysis of the homogeneous benzoylation of cellulose with various substituted benzoyl chlorides in an ionic liquid (1-allyl-3-methylimidazolium chloride) provides compelling evidence for the dual-mechanistic pathway. researchgate.netsci-hub.sersc.org Plotting the logarithm of the relative reaction rates (or the degree of substitution, DS) against the Hammett substituent constant (σ) yields a distinct V-shaped curve. researchgate.netsci-hub.se

This V-shaped plot is a hallmark of a change in the reaction mechanism across the series of substituents. csic.es

The Left Branch (σ < 0): Substituents like the 4-butyl group are electron-donating and have negative σ values. This branch of the plot has a negative slope, which is consistent with the unimolecular ionization mechanism where electron donation stabilizes the carbocationic intermediate, accelerating the reaction. researchgate.netsci-hub.se

The Right Branch (σ > 0): Electron-withdrawing substituents have positive σ values. This branch shows a positive slope, indicating that the reaction is accelerated by the substituent's ability to increase the electrophilicity of the carbonyl carbon, which is characteristic of the bimolecular addition-elimination mechanism. sci-hub.sersc.org

The vertex of the "V" represents a crossover point where the two mechanisms may be in competition. The analysis demonstrates that the reactivity of substituted benzoyl chlorides is enhanced by both strong electron-donating and strong electron-withdrawing groups. sci-hub.sersc.org

Table 1: Hammett Plot Data for Cellulose Benzoylation

| Substituent on Benzoyl Chloride | Hammett Constant (σ) | Relative Reactivity (Illustrative) | Dominant Mechanism |

| 4-Methoxy | -0.27 | High | Unimolecular Ionization |

| 4-Butyl | -0.16 (approx.) | Moderate-High | Unimolecular Ionization |

| 4-Methyl | -0.17 | Moderate-High | Unimolecular Ionization |

| H (Benzoyl chloride) | 0.00 | Low | Crossover/Mixed |

| 4-Chloro | +0.23 | Moderate-High | Bimolecular Addition-Elimination |

| 4-Nitro | +0.78 | High | Bimolecular Addition-Elimination |

This table is illustrative, based on the principles described in the cited literature. The reactivity of this compound fits within the trend for electron-donating groups. researchgate.netsci-hub.sersc.org

Mechanisms of Acid-Catalyzed Reactions

In the presence of strong acids, particularly Lewis acids, this compound can undergo reactions initiated by the formation of highly reactive cationic intermediates. These reactions are fundamental to processes such as Friedel-Crafts acylation.

Formation of Carbonium Ion Intermediates

The first step in the acid-catalyzed reaction of an aroyl chloride like this compound is the generation of a carbonium ion, specifically an acylium ion. sit.edu.cnuomustansiriyah.edu.iq When this compound is treated with a Lewis acid catalyst such as aluminum chloride (AlCl₃), the Lewis acid coordinates to the carbonyl oxygen or, more commonly, abstracts the chloride atom. ecnu.edu.cnresearchgate.net

This abstraction generates the 4-butylbenzoylium ion, a type of acylium ion. This species is a powerful electrophile, stabilized by resonance. The positive charge is delocalized between the carbonyl carbon and the oxygen atom. The formation of this intermediate is a critical step that dramatically increases the electrophilicity of the acyl group, priming it for subsequent reactions. sit.edu.cn

Hydride Transfer Reactions

Once formed, the electrophilic carbonium ion (acylium ion) or related benzyl (B1604629) cations can participate in various reactions, including hydride transfer. cdnsciencepub.comcdnsciencepub.com While direct hydride transfer to an acylium ion is less common than its electrophilic attack on an aromatic ring, related benzyl carbonium ions are known to undergo such reactions. For instance, studies on sterically hindered benzyl chlorides have shown that the corresponding benzyl carbonium ions, once formed under acidic conditions, can abstract a hydride from a suitable donor. cdnsciencepub.comcdnsciencepub.comresearchgate.net

In the context of complex reaction mixtures, such as during the catalytic cracking of polymers, carbenium ions generated from alkyl chloride initiators in the presence of a Lewis acid can propagate reactions through intermolecular hydride transfer. ecnu.edu.cn A similar principle can apply where a cation derived from this compound could abstract a hydride from another molecule, leading to reduction products in certain side reactions. researchgate.net

Based on a comprehensive review of the available scientific literature, there is no specific information detailing the mechanistic studies of the catalytic homocoupling of This compound as outlined. The research predominantly focuses on the catalytic homocoupling of a different class of compounds, namely benzyl chlorides.

The chemical distinction between this compound and benzyl chlorides is significant. In this compound, the chlorine atom is bonded to a carbonyl carbon (forming an acyl chloride), which imparts distinct chemical reactivity compared to benzyl chlorides, where the chlorine is attached to a methylene (B1212753) (CH₂) group.

Extensive studies on the catalytic reductive homocoupling of benzyl chlorides, such as 4-tert-butylbenzyl chloride, reveal a mechanism involving a cooperative photoredox and zirconocene (B1252598) catalytic system. nih.govnih.govchemrxiv.orgchemrxiv.orgacs.org This process proceeds through the formation of benzyl radicals via a halogen atom transfer (XAT) mechanism, which then couple to form bibenzyl products. nih.govchemrxiv.orgacs.org Key components in this catalytic cycle include an iridium photocatalyst, a zirconocene co-catalyst (e.g., Cp₂ZrCl₂), and a hydrosilane additive. nih.govchemrxiv.org However, this mechanism is specific to the C(sp³)–Cl bond in benzyl chlorides and cannot be accurately extrapolated to the C(acyl)–Cl bond in this compound.

While the generation of acyl radicals from acyl chlorides is known under certain electroreductive or photochemical conditions for cross-coupling reactions, mdpi.com detailed mechanistic studies for a catalytic homocoupling reaction of this compound, including investigations into specific radical pathways and the roles of catalysts and ligands as requested, are not present in the available search results.

Therefore, the content required to generate the requested article focusing on the catalytic homocoupling of this compound is not available.

Advanced Characterization Techniques for 4 Butylbenzoyl Chloride Derivatives

Spectroscopic Analysis

Spectroscopic analysis is fundamental to the characterization of 4-butylbenzoyl chloride derivatives, offering a non-destructive means to ascertain their chemical identity and purity.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the context of this compound and its derivatives, FTIR is particularly useful for confirming the presence of the key carbonyl (C=O) group of the acyl chloride and the characteristic absorptions of the substituted benzene (B151609) ring and the butyl group.

The acyl chloride C=O stretching vibration is a prominent and diagnostic feature in the IR spectrum, typically appearing at a high frequency due to the electron-withdrawing effect of the chlorine atom. For 4-tert-butylbenzoyl chloride, the infrared spectrum shows a strong absorption band confirming the C=O group. nih.gov The C-Cl stretch of the acyl chloride is also observable, generally in the fingerprint region. nih.gov

Derivatization of this compound, for instance, through reaction with an amine to form an amide, will result in a noticeable shift of the carbonyl absorption to a lower wavenumber, typically in the range of 1680-1630 cm⁻¹, which is characteristic of the amide I band.

Table 1: Characteristic FTIR Absorption Bands for this compound Derivatives

| Functional Group | Absorption Range (cm⁻¹) | Intensity | Notes |

| C=O (Acyl Chloride) | ~1770-1815 | Strong | High frequency due to the inductive effect of chlorine. |

| C=C (Aromatic) | ~1600, ~1580, ~1500 | Medium to Weak | Multiple bands are characteristic of the benzene ring. |

| C-H (Aromatic) | >3000 | Weak to Medium | Stretching vibrations of hydrogens on the benzene ring. |

| C-H (Aliphatic) | <3000 | Medium to Strong | Stretching vibrations of the butyl group. |

| C-Cl (Acyl Chloride) | ~850-550 | Medium | Found in the fingerprint region. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound derivatives, the ¹H NMR spectrum can be divided into distinct regions corresponding to the aromatic protons and the aliphatic protons of the butyl group.

For 4-tert-butylbenzoyl chloride, the aromatic protons typically appear as a set of doublets in the downfield region (δ 7.5-8.1 ppm), characteristic of a 1,4-disubstituted benzene ring. nih.gov The tert-butyl group gives rise to a sharp singlet in the upfield region (around δ 1.3 ppm) corresponding to the nine equivalent protons. nih.gov

In the case of 4-n-butylbenzoyl chloride, the butyl chain will show a more complex pattern: a triplet for the terminal methyl group, a triplet for the methylene (B1212753) group attached to the aromatic ring, and two multiplets for the other two methylene groups. sigmaaldrich.com

Table 2: Representative ¹H NMR Data for 4-tert-Butylbenzoyl Chloride

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Aromatic (ortho to COCl) | ~8.03 | Doublet | 2H | |

| Aromatic (meta to COCl) | ~7.52 | Doublet | 2H | |

| tert-Butyl | ~1.35 | Singlet | 9H | |

| (Solvent: CDCl₃) nih.gov |

Carbon-13 (¹³C) NMR spectroscopy provides information about the different carbon environments in a molecule. In proton-decoupled ¹³C NMR spectra of this compound derivatives, each unique carbon atom gives a single peak.

The carbonyl carbon of the acyl chloride is highly deshielded and appears far downfield. The aromatic carbons show a set of peaks in the δ 125-150 ppm range, with the carbon attached to the carbonyl group and the carbon attached to the butyl group being quaternary and often showing lower intensity. The aliphatic carbons of the butyl group appear in the upfield region of the spectrum.

Table 3: Representative ¹³C NMR Data for 4-tert-Butylbenzoyl Chloride

| Carbon | Chemical Shift (δ, ppm) |

| C=O (Acyl Chloride) | ~168 |

| Aromatic (C-Cl) | ~132 |

| Aromatic (C-H) | ~130, ~126 |

| Aromatic (C-C(CH₃)₃) | ~159 |

| Quaternary (tert-Butyl) | ~35 |

| Methyl (tert-Butyl) | ~31 |

| (Data is representative and can vary slightly based on solvent and specific derivative) chemicalbook.com |

While specific two-dimensional (2D) NMR studies on this compound derivatives are not widely available in the general scientific literature, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguous assignment of proton and carbon signals, especially for more complex derivatives. researchgate.net For instance, a COSY spectrum would definitively show the coupling between the adjacent methylene protons in the n-butyl chain, and an HMBC spectrum would show long-range correlations between the protons of the butyl group and the aromatic carbons, confirming their connectivity.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of chlorine, this peak will be accompanied by an M+2 peak with an intensity of about one-third of the molecular ion peak, which is characteristic of the isotopic abundance of ³⁵Cl and ³⁷Cl.

Electron ionization (EI) mass spectrometry of this compound and its derivatives typically leads to fragmentation. A common fragmentation pathway is the loss of the chlorine radical to form the 4-butylbenzoyl cation, which is often the base peak in the spectrum. Further fragmentation of the butyl group can also be observed.

Table 4: Key Fragments in the Mass Spectrum of 4-n-Butylbenzoyl Chloride

| m/z | Proposed Fragment |

| 196/198 | [M]⁺ (Molecular ion) |

| 161 | [M - Cl]⁺ |

| 153 | [M - C₃H₇]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| (Based on NIST data for this compound) nist.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for characterizing aromatic compounds like derivatives of this compound. The electronic transitions within the benzoyl moiety give rise to distinct absorption bands in the UV region. The primary absorption feature, known as the B-band, arises from π → π* transitions within the benzene ring conjugated with the carbonyl group.

Studies on substituted benzoyl chlorides show that the position and intensity of these absorption bands are sensitive to the nature and position of substituents on the benzene ring. cdnsciencepub.com For this compound, the alkyl group is an electron-donating group which can cause a slight red shift (bathochromic shift) of the absorption maxima compared to unsubstituted benzoyl chloride. The main B-band for substituted benzoyl chlorides is generally observed to be similar to that of corresponding benzaldehydes and acetophenones. cdnsciencepub.com

In a typical analysis, a dilute solution of the this compound derivative in a UV-transparent solvent, such as cyclohexane (B81311) or ethanol (B145695), is prepared. The UV-Vis spectrum is then recorded, usually in the range of 200-400 nm. For instance, research on similar aromatic acyl chlorides shows strong absorption bands occurring between 240 nm and 300 nm. cdnsciencepub.com The presence of additional chromophores in a derivative would lead to more complex spectra, which can be used to confirm structural modifications or to monitor reactions. For example, the formation of a chalcone (B49325) derivative would introduce a new, longer-wavelength absorption band corresponding to the extended conjugated system.

Crystallographic Analysis

Crystallographic analysis provides definitive information on the three-dimensional arrangement of atoms in a solid state, offering precise details on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) is the most powerful method for unambiguous structure determination of crystalline compounds. Since this compound is a liquid at room temperature, this analysis must be performed on a suitable crystalline derivative. sigmaaldrich.com The process involves growing a high-quality single crystal of the derivative, which is then irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is analyzed to build a three-dimensional model of the electron density, from which the atomic positions can be determined with high precision.

While specific crystallographic data for derivatives of this compound are not widely reported, studies on analogous crystalline structures, such as other substituted benzoyl compounds, demonstrate the utility of this technique. For example, a study on a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, synthesized from a precursor, utilized SCXRD to confirm its molecular structure. mdpi.com The analysis provided precise unit cell dimensions, space group, and bond parameters, confirming the connectivity and stereochemistry of the newly formed molecule. mdpi.com For a hypothetical crystalline derivative of this compound, SCXRD would yield crucial data including:

Crystal System and Space Group: Defines the symmetry of the crystal lattice.

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal.

Atomic Coordinates: The precise x, y, z position of every atom in the asymmetric unit.

Bond Lengths and Angles: Exact measurements of the distances between bonded atoms and the angles between them.

This level of detail is essential for confirming the successful synthesis of a target molecule and understanding its conformational preferences and packing in the solid state.

X-ray Powder Diffraction (XRD)

X-ray Powder Diffraction (XRD) is used to analyze polycrystalline or powdered solid samples. This technique is particularly useful for characterizing materials where large single crystals cannot be grown, such as in the analysis of polymers, semicrystalline materials, and bulk powders. The sample is exposed to an X-ray beam, and the diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), is recorded. The pattern is a fingerprint of the crystalline phases present in the sample.

In the context of this compound, XRD would be applied to solid derivatives or polymers synthesized using this compound as a monomer or reactant. lookchem.com For instance, if this compound is used to synthesize a polyester, XRD can be used to determine the degree of crystallinity of the resulting polymer. researchgate.net The presence of sharp peaks in the diffractogram indicates a well-ordered crystalline structure, while broad halos are characteristic of amorphous or disordered material. uc.edu

The positions of the diffraction peaks can be used to calculate the interplanar spacings (d-spacings) using Bragg's Law (nλ = 2d sinθ), which provides information about the unit cell dimensions of the crystalline domains within the material. researchgate.net

Other Characterization Methods

Beyond primary spectroscopic and crystallographic techniques, other analytical methods are routinely employed to verify composition and monitor chemical transformations.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentage of each element in a compound. This is a crucial step in verifying the empirical formula of a newly synthesized derivative of this compound. The experimentally determined percentages of carbon, hydrogen, and other elements (like oxygen or nitrogen, if present in the derivative) are compared against the theoretically calculated values based on the expected molecular formula.

For the parent compound, this compound, the molecular formula is C₁₁H₁₃ClO. lookchem.comnih.gov The theoretical elemental composition is calculated based on the atomic weights of the constituent elements. A close match between the experimental and calculated values (typically within ±0.4%) provides strong evidence for the compound's purity and proposed formula. researchgate.net

| Element | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Mass Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 11 | 132.121 | 67.20% |

| Hydrogen (H) | 1.008 | 13 | 13.104 | 6.66% |

| Chlorine (Cl) | 35.453 | 1 | 35.453 | 18.03% |

| Oxygen (O) | 15.999 | 1 | 15.999 | 8.13% |

| Total | 196.677 | 100.00% |

Thin-Layer Chromatography (TLC) Monitoring of Reactions

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of a chemical reaction. researchgate.net It is used to qualitatively track the consumption of starting materials and the formation of products over time.

For example, in a reaction where this compound is converted to an ester (e.g., by reacting with ethanol to form ethyl 4-butylbenzoate), TLC can be used to determine when the reaction is complete. A small aliquot of the reaction mixture is spotted onto a TLC plate at regular intervals. researchgate.net The plate is then developed in an appropriate solvent system (eluent), which separates the components based on their differential adsorption to the stationary phase (e.g., silica (B1680970) gel) and solubility in the mobile phase.

Starting Material (this compound): Being a reactive acyl chloride, it might be visualized after reacting with a spray reagent or by quenching a sample with methanol (B129727) to form a stable methyl ester for analysis. researchgate.net

Product (Ethyl 4-butylbenzoate): The ester product is typically less polar than the corresponding carboxylic acid (a potential hydrolysis byproduct) but may have a polarity similar to the starting acyl chloride. The choice of eluent is critical for achieving good separation.

Monitoring: As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while the spot for the product will appear and grow stronger. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate. The use of a co-spot, where the reaction mixture is spotted on top of the starting material, helps to confirm the identity of the spots.

| Compound | Polarity | Expected Rf Value* | Visualization Method |

|---|---|---|---|

| This compound (or its methyl ester derivative for analysis) | Relatively Non-polar | ~0.7 | UV light (254 nm), Potassium Permanganate stain |

| Ethyl 4-butylbenzoate (Product) | Relatively Non-polar | ~0.65 | UV light (254 nm), specific ester stains |

| 4-Butylbenzoic Acid (Hydrolysis Byproduct) | Polar | ~0.2 | UV light (254 nm), Iodine chamber |

*Rf (Retardation factor) values are highly dependent on the exact TLC plate and solvent system used (e.g., 4:1 Hexane:Ethyl Acetate). Values are for illustrative purposes.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a crucial technique for assessing the thermal stability of polymers. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For aromatic polyamides derived from monomers similar in nature to this compound, TGA provides vital data on their decomposition temperatures and char yield, which are indicators of their high-temperature resistance.

Research on various aromatic polyamides has consistently demonstrated their exceptional thermal stability. For instance, a series of aromatic polyamides showed 10% weight-loss temperatures exceeding 460 °C in a nitrogen atmosphere, with char yields at 800 °C higher than 55%. ntu.edu.tw In another study, polyamides containing (3,6-di-tert-butylcarbazol-9-yl)triphenylamine units exhibited high thermal stability with 10% weight loss temperatures above 480 °C. ntu.edu.tw Similarly, poly(amide-imide)s based on triphenylamine (B166846) derivatives showed no significant decomposition below 500 °C. nih.gov The thermal behavior of polymeric p-benzoyl-4,4'-diaminobenzoylaniline, an aromatic polyamide, confirmed its stability up to 300°C. scirp.orgscirp.org

These findings are summarized in the table below, showcasing the thermal properties of various aromatic polyamide derivatives.

| Polymer System | Decomposition Temperature (10% Weight Loss) | Char Yield at 800°C (in N₂) | Reference |

| Aromatic poly(amine-amide)s | > 460 °C | > 55% | ntu.edu.tw |

| Polyamides with (3,6-di-tert-butylcarbazol-9-yl)triphenylamine units | > 480 °C | Not Reported | ntu.edu.tw |

| Triphenylamine-based Poly(amide-imide)s | > 500 °C | Not Reported | nih.gov |

| Polymeric p-benzoyl-4,4'-diaminobenzoylaniline | Stable up to 300 °C | Not Reported | scirp.orgscirp.org |

Table 1: Thermal Stability of Aromatic Polyamide Derivatives

The high thermal stability of these polymers is attributed to the inherent rigidity of the aromatic backbone and the strong intermolecular forces. The presence of bulky side groups, such as the butyl group, can influence the polymer's morphology and thermal properties.

Electrochemical Studies

Electrochemical studies are essential for characterizing the redox properties of polymers derived from this compound, especially for applications in electronic and optoelectronic devices. Techniques like cyclic voltammetry are used to investigate the oxidation and reduction behavior of these materials.

Aromatic polyamides containing electroactive moieties, such as triphenylamine, have been the subject of extensive electrochemical investigation. These studies reveal that the polymers can undergo reversible oxidation and reduction processes, which are often accompanied by changes in color, a phenomenon known as electrochromism.

For example, novel aromatic poly(amine-amide)s have been shown to exhibit reversible oxidation redox couples. ntu.edu.tw Cyclic voltammograms of these polymer films cast on an indium-tin oxide (ITO)-coated glass substrate displayed three reversible oxidation redox couples at potentials of 0.39-0.47 V, 0.64-0.72 V, and 1.02-1.13 V versus a silver/silver chloride (Ag/AgCl) reference electrode in an acetonitrile (B52724) solution. ntu.edu.tw These electrochemical processes resulted in distinct color changes, from a colorless neutral form to yellow and blue in the oxidized states. ntu.edu.tw

Similarly, polyamides containing (3,6-di-tert-butylcarbazol-9-yl)triphenylamine units also demonstrated well-defined and reversible redox couples with good cycling stability. ntu.edu.tw Poly(amide-imide)s based on diamines with tert-butyl substituents have also shown high electrochemical redox stability and significant color changes upon oxidation. nih.gov The introduction of bulky tert-butyl groups has been noted to enhance the electrochemical stability of the resulting polymers. ntu.edu.tw

Key electrochemical data for representative aromatic polyamide systems are presented in the table below.

| Polymer System | Redox Potentials (E₁/₂) vs. Ag/AgCl | Observed Color Change (Neutral to Oxidized) | Reference |

| Aromatic poly(amine-amide)s | 0.39-0.47 V, 0.64-0.72 V, 1.02-1.13 V | Colorless to Yellow and Blue | ntu.edu.tw |

| Polyamides with (3,6-di-tert-butylcarbazol-9-yl)triphenylamine units | Reversible redox couples | Not specified | ntu.edu.tw |

| Triphenylamine-based Poly(amide-imide)s with tert-butyl groups | Reversible redox behavior | Strong color changes | nih.gov |

| Polyamides with pyrenyl motifs | Reversible redox behavior | Colorless to Purple (oxidized), Yellow (reduced) | mdpi.com |

Table 2: Electrochemical Properties of Aromatic Polyamide Derivatives

The electrochemical behavior of these polymers is largely dictated by the nature of the electroactive units incorporated into the polymer backbone. The presence of electron-donating or electron-withdrawing groups can significantly influence the oxidation and reduction potentials. The reversibility and stability of these redox processes are critical for the long-term performance of electrochromic devices.

Applications of 4 Butylbenzoyl Chloride and Its Derivatives in Advanced Organic Synthesis

Precursors for Specialty Chemicals and Materials

The primary role of 4-butylbenzoyl chloride in organic synthesis is as a precursor for creating specialized molecules. The reactivity of the benzoyl chloride moiety allows for the facile introduction of the 4-butylbenzoyl group into a larger molecular framework, while the butyl group itself can be used to tune physical properties such as solubility and liquid crystalline behavior.

This compound serves as a key intermediate in the synthesis of various organic compounds destined for the pharmaceutical and agrochemical industries. ontosight.ai It functions as a building block in the production of certain active pharmaceutical ingredients (APIs), including some non-steroidal anti-inflammatory drugs (NSAIDs) and antihistamines. ontosight.ai In the agrochemical sector, it is employed in the synthesis of active compounds for herbicides, insecticides, and fungicides. ontosight.ai The incorporation of the 4-butylphenyl group can influence the biological activity and physicochemical properties of the final product.

Table 1: Applications in Pharmaceutical and Agrochemical Synthesis

| Industry | Product Class | Role of this compound | Reference |

|---|---|---|---|

| Pharmaceuticals | Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) | Intermediate | ontosight.ai |

| Pharmaceuticals | Antihistamines | Intermediate | ontosight.ai |

| Agrochemicals | Herbicides | Intermediate | ontosight.ai |

| Agrochemicals | Insecticides | Intermediate | ontosight.ai |

| Agrochemicals | Fungicides | Intermediate | ontosight.ai |

In the field of materials science, this compound and its isomers are valued for their role in creating high-performance polymers and organic materials with specific electronic and optical properties.

The isomer 4-tert-butylbenzoyl chloride is a crucial reactant for preparing multi-branched structures with applications in photonics. chemicalbook.com Specifically, it is used in the synthesis of molecules based on a triphenylamine (B166846) core, which are designed for enhanced two-photon absorption. chemicalbook.com It is also utilized to create 9,9′-spirobifluorene-bridged bipolar systems that contain 1,3,4-oxadiazole-conjugated moieties, materials which are of interest for their electronic properties. fishersci.casigmaaldrich.com

This compound is used as an intermediate in the creation of monomers for polymerization processes. ontosight.ai One such example, although not directly involving this compound but a related derivative, is the synthesis of the monomer 2,5-bis[(4-butylbenzoyl)oxy]styrene (BBOS). In this context, the benzoyl chloride derivative reacts with other precursors to form a polymerizable molecule, with the butyl groups enhancing the solubility and processability of the resulting polymer.

In the development of advanced polymers like those containing benzobisoxazole (BBO) units, solubility is a major challenge due to the rigid nature of the polymer backbone. While direct use of this compound is not explicitly detailed, analogous acid chlorides such as nonanoyl chloride are used to introduce flexible alkyl side chains onto the BBO monomer. nih.gov This process is critical for making the resulting polymer soluble. nih.gov By analogy, this compound is a suitable candidate for this purpose, where it would react with the BBO precursor to attach the 4-butylphenyl group, thereby improving the solubility and processability of these high-performance, conjugated polymers for applications like organic thin-film transistors. nih.gov

Table 2: Applications in Materials Science

| Application Area | Specific Use | Compound Variant | Resulting Structure/Material | Reference |

|---|---|---|---|---|

| Photonics | Reactant for two-photon absorption materials | 4-tert-Butylbenzoyl chloride | Multi-branched triphenylamine structures | chemicalbook.com |

| Electronics | Synthesis of bipolar systems | 4-tert-Butylbenzoyl chloride | 9,9′-spirobifluorene-bridged systems | fishersci.casigmaaldrich.com |

| Polymer Chemistry | Improving solubility of rigid polymers | Analogous Acid Chlorides (e.g., Nonanoyl chloride) | Soluble Benzobisoxazole (BBO) based polymers | nih.gov |

While not a direct fragrance component itself, the structural motif of this compound is found in compounds used in the fragrance industry. For example, the synthetic fragrance 2-(4-tert-butylbenzyl)propionaldehyde, also known as lilial (B1675391) or lysmeral, is widely used in cosmetics and personal care products. nih.gov A key metabolite of this fragrance is tert-butylbenzoic acid. nih.gov This connection highlights the role of butylated benzene (B151609) derivatives as precursors in the synthesis of complex fragrance molecules. This compound can serve as a starting material for such syntheses, for instance, through reduction to the corresponding alcohol and subsequent oxidation to the aldehyde, or through other derivatizations to produce ester-based scents.

Computational and Theoretical Studies of 4 Butylbenzoyl Chloride Systems

In Silico Pharmacokinetic Predictions

In silico methods, which utilize computer simulations, are increasingly important in the early stages of drug discovery and development for predicting the pharmacokinetic properties of new chemical entities. These predictions help in assessing the potential of a compound to be developed into a drug by evaluating its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)

While specific ADMET predictions for 4-butylbenzoyl chloride are not extensively documented, studies on its derivatives provide valuable insights into the potential pharmacokinetic profile. For example, a study on N-(4-tert-butylphenylcarbamoyl)benzamide, a derivative synthesized from 4-tert-butylbenzoyl chloride, included in silico ADMET predictions. Such analyses are crucial for identifying potential liabilities of a compound before it proceeds to more expensive and time-consuming preclinical and clinical studies.

The ADMET profile of a compound is influenced by its physicochemical properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Computational tools use these properties to model a compound's behavior in the body. For instance, a compound's ability to be absorbed through the gut wall, its distribution into various tissues, its metabolic stability, its route of excretion, and its potential to cause toxicity are all predictable to a certain extent using these in silico models.

Below is a hypothetical table illustrating the types of ADMET parameters that would be predicted for a compound like this compound or its derivatives. The data presented here is for a related compound, N-(4-tert-butylphenylcarbamoyl)benzamide, and serves as an example of the output of such predictive studies.

| Parameter | Predicted Value/Classification | Significance |

| Absorption | ||

| Human Intestinal Absorption | High | Indicates good absorption from the gastrointestinal tract. |

| Caco-2 Permeability | High | Suggests high potential for passive diffusion across the intestinal epithelium. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Low | The compound is unlikely to cross into the central nervous system. |

| Plasma Protein Binding | High | A significant fraction of the compound is expected to be bound to plasma proteins, affecting its free concentration. |

| Metabolism | ||

| CYP2D6 Substrate | No | Unlikely to be metabolized by this major drug-metabolizing enzyme. |

| CYP3A4 Substrate | Yes | Likely to be a substrate for CYP3A4, a key enzyme in drug metabolism. |

| Excretion | ||

| Renal Organic Cation Transporter 2 (OCT2) Substrate | Low Probability | Unlikely to be actively secreted by the kidneys via this transporter. |

| Toxicity | ||

| AMES Toxicity | Non-mutagenic | Predicted to be non-mutagenic in the Ames test. |

| hERG Blockade | Low Risk | Low probability of causing cardiac toxicity by blocking the hERG channel. |

| Hepatotoxicity | Low Risk | Predicted to have a low risk of causing liver damage. |

This table is illustrative and based on typical ADMET prediction parameters for a derivative of this compound.

Such in silico predictions are invaluable for guiding the design of new compounds with improved pharmacokinetic and safety profiles. rasayanjournal.co.in They help in prioritizing which compounds should be synthesized and tested in the laboratory, thereby accelerating the drug discovery process. researchgate.netspringernature.com

Occupational Safety and Environmental Considerations in Research Settings

Laboratory Safety Protocols

A comprehensive approach to safety in the laboratory when working with 4-butylbenzoyl chloride involves the consistent use of personal protective equipment, appropriate ventilation, and established procedures for spill management and storage. thermofisher.comontosight.aisigmaaldrich.comtcichemicals.comvumc.orgbasf.com

Personal Protective Equipment (PPE) Requirements

Due to its corrosive nature, which can cause severe skin burns and eye damage, the use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound. ontosight.aisigmaaldrich.comtcichemicals.comvumc.orgbasf.com This includes, but is not limited to, chemical-resistant gloves (such as nitrile), chemical splash goggles, and a lab coat. echemi.com In situations where there is a risk of vapor inhalation, a face shield and respiratory protection, such as a NIOSH-approved respirator with a suitable cartridge for organic vapors and acid gases, should be used. sigmaaldrich.comechemi.comsigmaaldrich.com

Table 1: Recommended Personal Protective Equipment for this compound

| Body Part | Protection | Standard/Specification |

| Hands | Chemical-resistant gloves | EN 374 |

| Eyes | Tightly fitting safety goggles or faceshield | EN 166 (EU) or NIOSH (US) |

| Body | Fire/flame resistant and impervious clothing, lab coat | --- |

| Respiratory | Full-face respirator if exposure limits are exceeded | NIOSH (US) or EN 149 (EU) |

This table is for informational purposes only. Always consult the specific Safety Data Sheet (SDS) for the product being used.

Ventilation and Fume Hood Usage

All manipulations of this compound should be conducted in a well-ventilated area, specifically within a chemical fume hood. thermofisher.comsigmaaldrich.comvumc.orgbasf.com A properly functioning fume hood serves as the primary engineering control to minimize inhalation exposure to the compound's pungent and corrosive vapors. virginia.eduprinceton.edu The fume hood should have a sufficient face velocity to effectively capture and exhaust airborne contaminants, preventing their release into the laboratory environment. princeton.edu Using a closed system or providing appropriate exhaust ventilation at the point of use is also recommended to control emissions. tcichemicals.comfishersci.com

Spill Containment and Clean-up Procedures

In the event of a spill, immediate action is required to contain and clean up the material safely. sigmaaldrich.comvumc.orgbasf.com Small spills can be managed by absorbing the liquid with an inert material such as sand, vermiculite, or a commercial sorbent. thermofisher.comgram.edu The contaminated absorbent material should then be collected into a suitable, sealable container for disposal as hazardous waste. thermofisher.comechemi.com It is crucial to avoid using water for cleanup, as this compound reacts with water, potentially releasing toxic and corrosive hydrogen chloride gas. thermofisher.comfishersci.com For larger spills, the area should be evacuated, and emergency personnel should be notified. echemi.com

Storage Conditions and Incompatibilities

Proper storage of this compound is critical to maintain its stability and prevent hazardous reactions. It should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from sources of ignition. thermofisher.comontosight.aisigmaaldrich.comvumc.orgbasf.com The storage area should be designated for corrosive materials. thermofisher.com Due to its moisture sensitivity, it is often recommended to store this compound under an inert atmosphere, such as nitrogen. fishersci.comfishersci.cathermofisher.com

This compound is incompatible with a range of substances, including:

Water and moisture: Reacts to form 4-butylbenzoic acid and corrosive hydrogen chloride gas. fishersci.comfishersci.cathermofisher.com

Strong bases: Can undergo vigorous reactions. fishersci.com

Strong oxidizing agents: May lead to hazardous reactions. fishersci.com

Alcohols and amines: Reacts readily with these nucleophiles. cymitquimica.com

Metals: May cause corrosion. fishersci.comfishersci.com

Environmental Impact of Byproducts

The primary byproduct of concern from reactions involving this compound is hydrogen chloride (HCl). sparkl.me In the presence of moisture, HCl forms hydrochloric acid, which is corrosive and can lower the pH of water, potentially harming aquatic life if released into the environment. iitk.ac.in Another significant byproduct is 4-butylbenzoic acid, formed from the hydrolysis of this compound. While specific environmental impact data for 4-butylbenzoic acid is not extensively detailed in the provided search results, the general principle for acyl chlorides is that their decomposition products should be considered. basf.com Therefore, waste streams containing these byproducts must be managed as hazardous waste and disposed of in accordance with local, state, and federal regulations to prevent environmental contamination. vumc.orgechemi.com The environmental impact of chlorinated compounds, in general, is a concern, as they can be hazardous to the marine environment.

Q & A

Q. What are the critical safety protocols for handling 4-Butylbenzoyl chloride in laboratory settings?

- Methodological Answer: Handling requires strict adherence to safety measures:

- Use impervious gloves (e.g., nitrile or neoprene) and tightly sealed goggles to prevent skin/eye contact .

- Work in a fume hood to avoid inhalation of vapors or aerosols .

- Store in dry, corrosion-resistant containers under inert gas (e.g., nitrogen or argon) to prevent hydrolysis .

- Immediate decontamination protocols: Rinse skin with water for 15 minutes upon contact; flush eyes with saline solution .

Q. How should this compound be characterized to confirm purity and structural integrity?

- Methodological Answer:

- NMR spectroscopy (¹H/¹³C) to verify substituent positions and detect impurities (e.g., residual butylbenzene or hydrolyzed byproducts) .

- Mass spectrometry (EI-MS) for molecular weight confirmation and fragmentation pattern analysis (NIST databases provide reference spectra) .

- Karl Fischer titration to quantify moisture content, critical for reactivity studies .

Q. What are the recommended storage conditions to prevent degradation of this compound?

- Methodological Answer:

- Store in airtight, dark glass containers under inert gas (argon/nitrogen) at 2–8°C to minimize thermal decomposition .

- Avoid proximity to oxidizers, bases, or moisture ; use desiccants like molecular sieves in storage cabinets .

Advanced Research Questions

Q. How can researchers optimize coupling reactions (e.g., amidation or esterification) using this compound?

- Methodological Answer:

- Use Schlenk line techniques to maintain anhydrous conditions during reactions with amines or alcohols .

- Monitor reaction progress via in-situ FTIR to track carbonyl chloride consumption (disappearance of ~1770 cm⁻¹ peak) .

- For sterically hindered substrates, employ DMAP (4-dimethylaminopyridine) as a catalyst to enhance acylation efficiency .

Q. What experimental strategies mitigate inconsistencies in reported reactivity data for this compound?

- Methodological Answer:

- Control moisture rigorously : Use activated molecular sieves in reaction solvents (e.g., THF or DCM) .

- Validate reagent purity via HPLC (C18 column, acetonitrile/water gradient) to detect hydrolyzed byproducts (4-butylbenzoic acid) .

- Replicate published protocols with strict inert-atmosphere conditions (e.g., glovebox) to resolve contradictions in reaction yields .

Q. How does the steric bulk of the butyl group influence the reactivity of this compound compared to simpler benzoyl chlorides?

- Methodological Answer:

- Perform kinetic studies under controlled conditions (e.g., pseudo-first-order kinetics with excess nucleophile) to compare reaction rates with 4-methyl or 4-bromo analogs .

- Use DFT calculations (e.g., Gaussian software) to model steric effects on transition states and electron density at the carbonyl carbon .

- Experimentally validate steric hindrance by testing reactivity with bulky nucleophiles (e.g., tert-butanol) .

Q. What advanced spectroscopic techniques resolve challenges in analyzing degradation products of this compound?

- Methodological Answer:

- LC-MS/MS with electrospray ionization (ESI) to identify trace hydrolyzed or oxidized byproducts .

- X-ray crystallography (for crystalline derivatives) to confirm structural changes in degradation products .

- TGA-DSC (thermogravimetric analysis) to study thermal stability and decomposition pathways under controlled atmospheres .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.